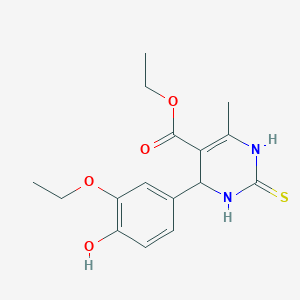

Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli condensation. DHPMs are pharmacologically significant, with applications in anticancer, antiviral, and antioxidant therapies . This compound features a 3-ethoxy-4-hydroxyphenyl substituent at position 4, a methyl group at position 6, and a thioxo group at position 2. Its unique substitution pattern distinguishes it from analogs, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-4-21-12-8-10(6-7-11(12)19)14-13(15(20)22-5-2)9(3)17-16(23)18-14/h6-8,14,19H,4-5H2,1-3H3,(H2,17,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCKWIDHLOFIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-Type Reaction with Thiourea

Ethyl acetoacetate (β-keto ester), 3-ethoxy-4-hydroxybenzaldehyde (aldehyde derivative), and thiourea are refluxed in ethanol with a catalytic acid such as HCl or p-toluenesulfonic acid (p-TSA). The thiourea introduces the 2-thioxo group directly, circumventing the need for post-synthetic thionation. The reaction proceeds via the formation of an intermediate carbocation, followed by cyclization to yield the tetrahydropyrimidine core.

Key Conditions:

Lehnert-Tishchenko Modification

A variant employs TiCl₄-pyridine complexes to activate the aldehyde component, enhancing electrophilicity and accelerating cyclization. This method is particularly effective for sterically hindered substrates but requires stringent anhydrous conditions.

Green Chemistry Approaches

Recent advancements prioritize sustainable synthesis to minimize waste and energy consumption.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times by enabling rapid, uniform heating. A mixture of ethyl acetoacetate, 3-ethoxy-4-hydroxybenzaldehyde, and thiourea in ethanol is irradiated at 100°C for 10–15 minutes, achieving yields of 85–90%. This method avoids side products common in prolonged heating.

Solvent-Free Mechanochemical Synthesis

Grinding the reactants (aldehyde, β-keto ester, thiourea) with a mortar and pestle in the presence of a catalytic amount of citric acid yields the product within 30 minutes. This technique eliminates solvent use and achieves 80–88% yields, making it ideal for large-scale production.

Ultrasound-Promoted Reactions

Ultrasound cavitation enhances molecular interactions, reducing reaction times to 20–40 minutes. Using a water-ethanol solvent system and ZnO nanoparticles as a catalyst, this method attains 92% yield under ambient conditions.

Post-Synthetic Thionation of Oxo Precursors

When urea is used instead of thiourea in the Biginelli reaction, the 2-oxo intermediate can be converted to the 2-thioxo derivative via thionation.

Lawesson’s Reagent-Mediated Thionation

The 2-oxo precursor is treated with Lawesson’s reagent (2.2 equiv) in toluene under reflux for 2 hours, achieving 85–90% conversion. This method is highly selective but requires careful handling due to the reagent’s moisture sensitivity.

Phosphorus Pentasulfide (P₄S₁₀)

A cost-effective alternative involves P₄S₁₀ in dry dioxane, though yields are lower (70–75%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each method:

| Method | Conditions | Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional Biginelli | Ethanol, HCl, 80°C | 8–12 h | 60–75% | Simple setup | Low yield, solvent waste |

| Microwave | Ethanol, 100°C, MW irradiation | 10–15 min | 85–90% | Rapid, high yield | Specialized equipment required |

| Mechanochemical | Solvent-free, citric acid, grinding | 30 min | 80–88% | Eco-friendly, scalable | Manual effort, inhomogeneous mixing |

| Lawesson’s Thionation | Toluene, reflux | 2 h | 85–90% | High selectivity | Toxic reagent, moisture-sensitive |

Structural and Reaction Optimization Insights

Role of the 3-Ethoxy-4-Hydroxyphenyl Group

The electron-donating ethoxy and hydroxyl groups on the aromatic ring enhance electrophilic substitution reactivity, facilitating cyclization. Steric effects from the substituents, however, necessitate optimized reaction temperatures to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The ethoxy and hydroxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s potential biological activities, such as antimicrobial and antioxidant properties, are of interest in biological studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with various molecular targets and pathways. The thioxo group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenolic hydroxyl group may contribute to antioxidant activity by scavenging free radicals. Additionally, the compound’s structure allows it to interact with cellular membranes and proteins, influencing various biological processes.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Electron-donating groups (e.g., hydroxyl, ethoxy, methoxy) enhance solubility and hydrogen-bonding capacity . Electron-withdrawing groups (e.g., nitro, cyano) reduce solubility but may improve binding to hydrophobic enzyme pockets .

Hydrogen Bonding :

- Hydroxyl and thioxo groups facilitate intermolecular interactions (e.g., N–H⋯O, O–H⋯S), influencing crystallinity and stability .

Crystallographic and Physicochemical Properties

- Crystal Packing: 4-Cyanophenyl and 4-hydroxyphenyl derivatives form 3D networks via N–H⋯O/S and O–H⋯O bonds . The target’s ethoxy group may disrupt packing, reducing crystallinity.

- Solubility: Hydroxyl and ethoxy groups improve aqueous solubility compared to nitro or cyano analogs .

Biological Activity

Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the dihydropyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential pharmacological effects including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C14H16N2O3S

- Molecular Weight : 288.36 g/mol

The structural characteristics include a thioxo group and an ethoxy-substituted phenyl ring, which are crucial for its biological activity. The compound is synthesized through a Biginelli-type reaction involving ethyl acetoacetate, urea, and substituted aldehydes.

Antiviral Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication in vitro. The mechanism often involves interference with viral entry or replication processes.

Antitumor Activity

This compound has been identified as a potential lead compound in cancer therapy. It specifically inhibits mitotic kinesin Eg5, which is essential for proper mitotic spindle formation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated its efficacy against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231.

Antibacterial Activity

The antibacterial properties of this compound are notable as well. In vitro studies have shown effectiveness against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anti-inflammatory Activity

Anti-inflammatory effects have been observed in various models. The compound reduces the production of pro-inflammatory cytokines and inhibits pathways such as NF-kB signaling. This suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Case Studies

Several studies provide insights into the practical applications of this compound:

- Cancer Treatment : In a study evaluating the effects on MCF-7 cells, treatment with this compound resulted in significant apoptosis compared to controls. Flow cytometry analysis indicated increased sub-G1 phase populations indicative of cell death.

- Antibacterial Efficacy : A comparative study on various dihydropyrimidine derivatives showed that this compound exhibited superior antibacterial activity against multi-drug resistant strains of E. coli, highlighting its potential as a lead for new antibiotics.

- Inflammation Model : In vivo studies using a carrageenan-induced paw edema model demonstrated that the compound significantly reduced inflammation compared to the control group, suggesting its utility in managing inflammatory disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.